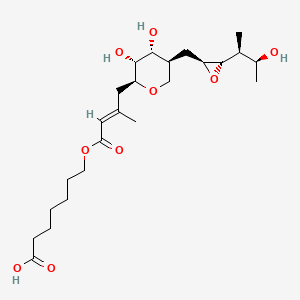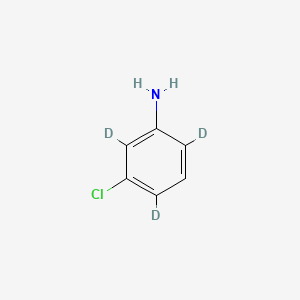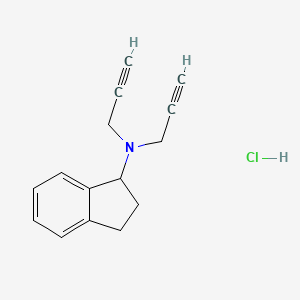
(S)-1-Bromo-2,3-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Bromo-2,3-dimethylbutane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a chiral carbon, making it an optically active compound
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1-Bromo-2,3-dimethylbutane can be synthesized through several methods. One common approach involves the bromination of (S)-2,3-dimethylbutane using bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the chiral carbon, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Bromo-2,3-dimethylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions (SN1 and SN2) due to the presence of the bromine leaving group. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions (E1 and E2) to form alkenes. Strong bases such as potassium tert-butoxide (t-BuOK) are often used in these reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in ethanol or tert-butanol.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major product is typically an alkene, such as 2,3-dimethyl-1-butene.
Scientific Research Applications
(S)-1-Bromo-2,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications, particularly in the development of chiral drugs, may involve this compound as a precursor.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-1-Bromo-2,3-dimethylbutane in chemical reactions primarily involves the formation and breaking of bonds through nucleophilic substitution and elimination mechanisms. In nucleophilic substitution, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound loses a hydrogen and a bromine atom to form a double bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
®-1-Bromo-2,3-dimethylbutane: The enantiomer of (S)-1-Bromo-2,3-dimethylbutane, differing only in the spatial arrangement of atoms around the chiral center.
1-Bromo-2-methylpropane: A structurally similar compound with one less methyl group, leading to different reactivity and applications.
1-Bromo-3-methylbutane: Another isomer with the bromine atom located on a different carbon, resulting in distinct chemical properties.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific optical activity and reactivity. This makes it particularly valuable in asymmetric synthesis and the study of stereochemical effects in chemical reactions.
Properties
IUPAC Name |
(2S)-1-bromo-2,3-dimethylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNUHHAUPSXEKI-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CBr)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate](/img/structure/B568848.png)









